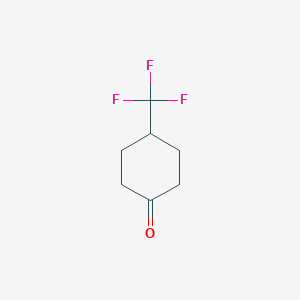

4-(Trifluoromethyl)cyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQDZFUZVJKAKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380536 | |

| Record name | 4-(trifluoromethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75091-99-5 | |

| Record name | 4-(trifluoromethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Ketone

An In-depth Technical Guide to 4-(Trifluoromethyl)cyclohexanone: Properties, Synthesis, and Applications

This compound is a fluorinated organic compound featuring a cyclohexanone ring substituted at the 4-position with a trifluoromethyl (CF₃) group.[1] This structure is of significant interest to researchers and professionals in drug development and medicinal chemistry. The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy for enhancing key pharmacological properties.[2][3] The CF₃ group can improve metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can lead to enhanced binding affinity with biological targets.[2][4]

As a versatile chemical building block, this compound provides a reliable platform for introducing the trifluoromethyl moiety into more complex molecular architectures, making it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][5] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing a technical resource for scientists leveraging this compound in their research.

Part 1: Physicochemical and Spectroscopic Profile

The unique properties of this compound are dictated by the interplay between the cyclic ketone core and the potent electron-withdrawing nature of the trifluoromethyl group.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 75091-99-5 | [5][6][7] |

| Molecular Formula | C₇H₉F₃O | [1][5][6] |

| Molecular Weight | 166.14 g/mol | [6][8] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Density | 1.221 g/cm³ at 25 °C | [6][8] |

| Boiling Point | 82 °C | [8] |

| Flash Point | 76.7 °C (170.1 °F) | [6][8] |

| Refractive Index (n20/D) | 1.400 | [6] |

| Solubility | Soluble in organic solvents; sparingly soluble in water. | [1][5] |

Spectroscopic Characteristics

While specific spectral data for this compound is not publicly compiled, its spectroscopic profile can be predicted based on its constituent functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretch, typically found in the range of 1715-1725 cm⁻¹. This is slightly higher than for a simple cyclohexanone (around 1715 cm⁻¹) due to the electron-withdrawing effect of the distant CF₃ group. Strong C-F stretching bands are also expected in the 1100-1300 cm⁻¹ region. Additionally, C-H stretching vibrations for the sp³ hybridized carbons of the ring will appear just below 3000 cm⁻¹.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would display complex multiplets for the methylene (CH₂) protons on the cyclohexane ring. The protons alpha to the carbonyl group (positions 2 and 6) would be the most deshielded among the ring protons. The single proton at position 4 would also show a distinct multiplet.

-

¹³C NMR: The carbon spectrum would feature a highly deshielded signal for the carbonyl carbon, typically above 200 ppm.[9] The carbon attached to the CF₃ group would appear as a quartet due to C-F coupling. The CF₃ carbon itself would also be a prominent quartet.

-

¹⁹F NMR: The fluorine spectrum would show a single sharp signal, as all three fluorine atoms are chemically equivalent.

-

Part 2: Synthesis and Manufacturing

This compound is typically synthesized via the oxidation of its corresponding alcohol precursor, 4-(Trifluoromethyl)cyclohexanol. This transformation is a cornerstone of organic synthesis, with various established protocols.

Workflow for the Synthesis of this compound

The general workflow involves the oxidation of the secondary alcohol to a ketone, followed by purification.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol describes a common laboratory-scale synthesis.

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(Trifluoromethyl)cyclohexanol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) portion-wise. The addition should be controlled to manage any exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts. Wash the filter cake thoroughly with additional diethyl ether.

-

Purification: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be further purified by flash column chromatography on silica gel to yield the pure this compound.

Self-Validation Note: The purity of the final product should be confirmed by NMR spectroscopy and GC-MS to ensure the complete removal of starting material and any byproducts.

Part 3: Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the carbonyl group, with its electrophilicity enhanced by the inductive effect of the CF₃ group. This makes it a prime substrate for various nucleophilic addition reactions.

Caption: Key reactivity pathways of this compound.

Key Reactions and Mechanisms

-

Reduction to Alcohols: The ketone can be readily reduced to the corresponding 4-(trifluoromethyl)cyclohexanol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. This process typically yields a mixture of cis and trans diastereomers, with the ratio depending on the steric bulk of the reducing agent and reaction conditions.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles.

-

Organometallic Reagents: Grignard (R-MgX) and organolithium (R-Li) reagents add to the carbonyl to form tertiary alcohols after an acidic workup.

-

Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CHR) replaces the carbonyl oxygen with a carbon-carbon double bond, providing access to various substituted cyclohexylidene compounds.

-

-

α-Fluorination: The presence of the ketone allows for enolate formation under basic conditions. This enolate can then be trapped by an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF₄), to introduce additional fluorine atoms at the α-position (C2 and C6).[11] This reaction is governed by a combination of steric and electronic factors.[11]

Part 4: Applications in Drug Discovery and Development

The this compound motif is a valuable scaffold in medicinal chemistry due to the advantageous properties imparted by the CF₃ group.

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2] Incorporating this group can block potential sites of metabolism, thereby increasing the half-life and bioavailability of a drug candidate.[2]

-

Modulation of Physicochemical Properties: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes.[2] This property is critical for oral bioavailability and CNS penetration.

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, like a chlorine atom or an isopropyl group, allowing chemists to fine-tune the steric and electronic profile of a lead compound to optimize its interaction with a biological target.[2]

-

Intermediate for Biologically Active Compounds: this compound is a key starting material for synthesizing compounds with demonstrated biological activities, including potential antimicrobial and antifungal properties.[5] It is used to construct more complex molecules that are screened for a wide range of therapeutic applications.

Part 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification:

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area or fume hood.[12][13] Avoid contact with skin, eyes, and clothing.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]

-

Fire Safety: The compound is a combustible liquid.[6] Keep away from heat, sparks, and open flames.[13]

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][8][12] Recommended storage is at ambient room temperature.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.[5]

Conclusion

This compound is more than a simple cyclic ketone; it is a strategically important intermediate for modern chemical synthesis. Its value lies in the predictable reactivity of the ketone functional group combined with the powerful influence of the trifluoromethyl substituent. For medicinal chemists and drug development scientists, it offers a robust and reliable means to introduce fluorine into complex molecules, enabling the optimization of pharmacokinetic and pharmacodynamic properties. As the demand for more stable and effective pharmaceuticals continues to grow, the utility of well-designed fluorinated building blocks like this compound will undoubtedly expand, paving the way for the next generation of therapeutic agents.

References

- 1. CAS 75091-99-5: this compound [cymitquimica.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound 97 75091-99-5 [sigmaaldrich.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. This compound | 75091-99-5 | FT28474 [biosynth.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Cyclohexanone [webbook.nist.gov]

- 11. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 12. fishersci.com [fishersci.com]

- 13. louisville.edu [louisville.edu]

Introduction: The Role of 4-(Trifluoromethyl)cyclohexanone in Modern Synthesis

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)cyclohexanone

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved bioavailability and efficacy of pharmacologically active agents.[1] this compound (CAS No. 75091-99-5) emerges as a pivotal building block in this context.[2] Its bifunctional nature, featuring a reactive ketone and a property-modulating trifluoromethyl group, makes it a versatile intermediate for constructing complex molecular architectures.

A precise and unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of any synthetic endeavor. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The interpretation herein is grounded in fundamental spectroscopic principles and corroborated by data from analogous structures, offering a predictive yet robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Stereochemistry

This compound is a six-membered cyclic ketone with a trifluoromethyl substituent at the C4 position. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. This leads to two possible low-energy conformations in equilibrium: one with the CF₃ group in an axial position and one with it in an equatorial position. Due to the significant steric bulk of the CF₃ group (A-value ≈ 2.1 kcal/mol), the equilibrium is expected to strongly favor the conformer with the equatorial trifluoromethyl group. The spectroscopic data presented will reflect this conformational preference.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is anticipated to show four distinct multiplets corresponding to the protons on the cyclohexane ring. Due to the chair conformation, protons in axial and equatorial positions are chemically non-equivalent. The signals are predicted as follows:

-

H4 (methine proton): This proton is on the same carbon as the CF₃ group. It will appear as a multiplet, significantly downfield due to the deshielding effect of the electronegative CF₃ group.

-

H2 & H6 (protons α to carbonyl): These four protons are adjacent to the electron-withdrawing carbonyl group and will be deshielded. They will likely appear as a complex multiplet.

-

H3 & H5 (protons β to carbonyl): These four protons are adjacent to the C4-CF₃ center. The axial and equatorial protons will have different chemical shifts and coupling patterns, resulting in complex, overlapping multiplets.

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum will display five signals, as C2/C6 and C3/C5 are equivalent by symmetry. The presence of the highly electronegative fluorine atoms introduces significant C-F coupling, which splits the signals of the CF₃ carbon and the carbon it is attached to (C4).

-

C1 (Carbonyl): The ketone carbonyl carbon will appear at a characteristic downfield chemical shift, typically >200 ppm, as a singlet.

-

C4 (CF₃-bearing carbon): This carbon is directly attached to the CF₃ group and will be strongly influenced by it. Its signal will appear as a quartet due to coupling with the three fluorine atoms (²JCF).[3]

-

CF₃ (Trifluoromethyl Carbon): This carbon will also appear as a quartet due to the large one-bond coupling to the three fluorine atoms (¹JCF).[3] The chemical shift will be significantly influenced by the fluorine atoms.

-

C2 & C6 (α-carbons): These carbons are adjacent to the carbonyl group and will appear as a single resonance.

-

C3 & C5 (β-carbons): These carbons are adjacent to the C4 position. Their chemical shift is influenced by the γ-effect of the CF₃ group.[4][5]

¹⁹F NMR Spectroscopy Analysis

The ¹⁹F NMR spectrum provides direct information about the fluorine environment. A single signal is expected for the three equivalent fluorine atoms of the CF₃ group. For aliphatic CF₃ groups on a cyclohexane ring, the chemical shift is typically observed in the range of -65 to -75 ppm relative to CFCl₃.[2]

Summary of Predicted NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |

| C1 | - | δ ≈ 208-212 ppm (s) | - |

| C2, C6 | δ ≈ 2.3-2.5 ppm (m, 4H) | δ ≈ 40-42 ppm (s) | - |

| C3, C5 | δ ≈ 2.1-2.3 ppm (m, 4H) | δ ≈ 28-32 ppm (s) | - |

| C4 | δ ≈ 2.5-2.7 ppm (m, 1H) | δ ≈ 40-45 ppm (q, ²JCF ≈ 25 Hz) | - |

| CF₃ | - | δ ≈ 125-128 ppm (q, ¹JCF ≈ 280 Hz) | δ ≈ -70 to -75 ppm (s) |

Chemical shifts (δ) are in ppm. Multiplicity: s=singlet, q=quartet, m=multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6] The spectrum of this compound will be dominated by absorptions from the carbonyl group, C-H bonds, and the C-F bonds of the trifluoromethyl group.

-

C=O Stretch: A strong, sharp absorption band characteristic of a saturated cyclic ketone is expected in the region of 1710-1725 cm⁻¹ .

-

C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹ .[7] These are often multiple strong bands resulting from symmetric and asymmetric stretching vibrations.

-

sp³ C-H Stretches: Absorptions corresponding to the stretching of C-H bonds on the cyclohexane ring will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[8]

Summary of Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850-2960 | C-H (sp³) Stretch | Medium-Strong |

| 1710-1725 | C=O (Ketone) Stretch | Strong, Sharp |

| 1100-1300 | C-F (CF₃) Stretch | Very Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. Electron Ionization (EI) is a common technique for this type of analysis.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 166, corresponding to the molecular weight of C₇H₉F₃O. Ketones generally show a discernible molecular ion peak.[9]

-

Key Fragmentation Pathways: The primary fragmentation mechanism for ketones is α-cleavage, which is the cleavage of the bond adjacent to the carbonyl group.[10] The presence of the stable CF₃ group will also heavily influence fragmentation.

-

Loss of •CF₃: Cleavage of the C4-CF₃ bond would result in the loss of a trifluoromethyl radical (m/z = 69), leading to a fragment at m/z 97 . This is often a favorable pathway for trifluoromethyl-containing compounds.[11]

-

α-Cleavage: Cleavage of the C1-C2 or C1-C6 bonds can lead to the loss of an ethyl radical (C₂H₅•, m/z = 29) or a C₄H₆F₃• radical, resulting in acylium ions.

-

McLafferty Rearrangement: A characteristic rearrangement for ketones involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage, can also occur.[12]

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

Sample Preparation

-

Ensure the sample of this compound is pure (purity >97% is recommended, verifiable by GC).

-

For NMR analysis, dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).

-

For FT-IR analysis, the neat liquid can be analyzed directly using a thin film between salt plates (NaCl or KBr) or via an Attenuated Total Reflectance (ATR) accessory.

-

For GC-MS analysis, prepare a dilute solution (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition

-

NMR Spectroscopy:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C{¹H} spectrum.

-

Acquire a proton-decoupled ¹⁹F spectrum, using CFCl₃ as an external reference (0 ppm).

-

-

FT-IR Spectroscopy:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the instrument.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

-

-

GC-MS:

-

Use a gas chromatograph coupled to a mass spectrometer with an EI source (typically 70 eV).

-

Inject 1 µL of the prepared solution onto a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program to separate the compound from any impurities (e.g., initial temp 50°C, ramp to 250°C at 10°C/min).

-

Acquire mass spectra over a range of m/z 40-300.

-

Caption: General analytical workflow for spectroscopic characterization.

Conclusion

The structural elucidation of this compound is reliably achieved through a multi-technique spectroscopic approach. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively map the complete carbon-hydrogen framework and confirm the presence and environment of the trifluoromethyl group. FT-IR spectroscopy provides definitive evidence of the key functional groups, notably the ketone carbonyl and C-F bonds. Finally, mass spectrometry confirms the molecular weight and offers structural support through predictable fragmentation patterns. The combined interpretation of these datasets provides a self-validating system for the unambiguous identification and quality assessment of this important synthetic intermediate.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. whitman.edu [whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 12. youtube.com [youtube.com]

Solubility and stability of 4-(Trifluoromethyl)cyclohexanone

An In-depth Technical Guide to the Solubility and Stability of 4-(Trifluoromethyl)cyclohexanone

Abstract

This compound (CAS No. 75091-99-5) is a pivotal fluorinated building block in modern medicinal and agrochemical development.[1][2] Its utility is derived from the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group, including enhanced metabolic stability and lipophilicity in derivative compounds.[2][3] A comprehensive understanding of its solubility and chemical stability is therefore a prerequisite for its effective application in synthetic chemistry, process development, and formulation. This guide provides a detailed analysis of these core parameters, supported by field-proven experimental protocols and authoritative references, to empower researchers in leveraging this versatile intermediate.

Physicochemical Profile and Introduction

This compound is a colorless to yellow liquid with a molecular formula of C₇H₉F₃O and a molecular weight of 166.14 g/mol .[3][4] The structure consists of a cyclohexanone ring substituted at the 4-position with a highly electronegative trifluoromethyl group. This CF₃ moiety is the primary driver of the molecule's distinct properties, influencing the reactivity of the ketone and the overall stability and solubility of the compound.[3] Its role as a synthetic intermediate is critical for introducing the CF₃ group into more complex molecular scaffolds, a common strategy in drug design to enhance biological efficacy and pharmacokinetic profiles.[1][2]

| Property | Value | Source |

| CAS Number | 75091-99-5 | [1][4][5] |

| Molecular Formula | C₇H₉F₃O | [1][4][5] |

| Molecular Weight | 166.14 g/mol | [4][5][6] |

| Appearance | Colorless to yellow liquid | [1][3] |

| Density | ~1.221 g/mL at 25 °C | [4][6] |

| Boiling Point | 67-68 °C (at 16 mmHg) | [5] |

| Flash Point | 76.7 °C (170.1 °F) | [4][6] |

| Refractive Index | n20/D ~1.400 | [4][6] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its behavior in both reaction media and biological systems. The dual nature of this compound—possessing a polar ketone group and a nonpolar fluorinated aliphatic ring—results in a nuanced solubility profile.

Qualitative and Quantitative Solubility

General assessments consistently describe this compound as being soluble in common organic solvents while remaining only sparingly soluble in water.[1] This is characteristic of small ketones where the hydrophobic character of the carbon backbone and the lipophilic CF₃ group outweighs the hydrophilic contribution of the single carbonyl oxygen.[7][8]

While precise quantitative data is not extensively published, the expected solubility trend is summarized below. This table is based on the principle of "like dissolves like" and general solubility data for analogous cyclic ketones and fluorinated compounds.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Sparingly Soluble / Insoluble | The large, nonpolar trifluoromethylcyclohexyl scaffold dominates, limiting interaction with the highly polar water network.[1][7][8] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF) | Soluble / Miscible | These solvents can engage in dipole-dipole interactions with the ketone group while also solvating the nonpolar regions of the molecule. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble / Miscible | The alkyl chains of the alcohols effectively solvate the cyclohexane ring, while the hydroxyl group can hydrogen bond with the ketone's oxygen.[9] |

| Nonpolar | Dichloromethane (DCM), Chloroform, Toluene, Hexanes | Soluble / Miscible | Van der Waals forces between these solvents and the nonpolar structure of the compound drive solubility.[10] |

Causality Behind Solubility Determination: The Shake-Flask Method

To quantitatively determine solubility, the shake-flask method (OECD Guideline 105) is the gold standard. Its trustworthiness stems from its basis in achieving thermodynamic equilibrium. The system is self-validating: by agitating the compound in the solvent for an extended period (typically 24-48 hours), we ensure the solution is truly saturated. Analysis at multiple time points confirms that equilibrium has been reached when the concentration of the solute plateaus.

Protocol 2.2.1: Solubility Determination via Shake-Flask Method

-

Preparation : Add an excess amount of this compound to a known volume of the test solvent (e.g., Water, Ethanol, Dichloromethane) in a sealed, screw-cap vial. The excess solid ensures that saturation will be achieved.

-

Equilibration : Place the vials in a mechanical shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24 hours to allow the system to reach thermodynamic equilibrium.

-

Phase Separation : After equilibration, cease agitation and allow the mixture to stand undisturbed for at least 24 hours. This allows the undissolved material to sediment. For colloidal suspensions, centrifugation or filtration (using a filter chemically inert to the solvent and compound) is required.

-

Sampling : Carefully extract an aliquot from the clear, supernatant phase.

-

Quantification : Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11] The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Visualization 2.2.2: Solubility Determination Workflow

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound 97 75091-99-5 [sigmaaldrich.com]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound 97 75091-99-5 [sigmaaldrich.com]

- 7. CAS 98-53-3: 4-tert-Butylcyclohexanone | CymitQuimica [cymitquimica.com]

- 8. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. scribd.com [scribd.com]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

The Strategic Synthesis of 4-(Trifluoromethyl)cyclohexanone: A Technical Guide for Advancing Pharmaceutical Development

Abstract

This technical guide provides an in-depth exploration of a robust and industrially scalable synthetic pathway to 4-(trifluoromethyl)cyclohexanone, a key building block in modern medicinal chemistry. The strategic incorporation of the trifluoromethyl group into molecular scaffolds is a well-established method for enhancing pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, efficient access to versatile fluorinated synthons like this compound is of paramount importance to researchers, scientists, and drug development professionals. This document details a preferred two-step synthetic sequence commencing from readily available 4-(trifluoromethyl)phenol, encompassing catalytic hydrogenation to 4-(trifluoromethyl)cyclohexanol, followed by a selective oxidation to the target ketone. The causality behind experimental choices, detailed protocols, and process optimization are discussed to ensure technical accuracy and practical applicability.

Introduction: The Significance of the Trifluoromethyl Moiety in Drug Design

The trifluoromethyl (CF3) group has emerged as a privileged functional group in pharmaceutical sciences. Its strong electron-withdrawing nature and high lipophilicity profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. The substitution of a methyl group with a trifluoromethyl group can block metabolic oxidation, enhance binding to target proteins through favorable electrostatic interactions, and improve membrane permeability. This compound serves as a versatile scaffold, offering a reactive ketone handle for further molecular elaboration while possessing the advantageous CF3 group at a strategic position, making it a valuable intermediate in the synthesis of a diverse array of bioactive molecules.[1]

Overview of the Recommended Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process starting from 4-(trifluoromethyl)phenol. This approach is advantageous due to the commercial availability of the starting material and the generally high yields and selectivities of the individual steps. The overall transformation is depicted below:

This guide will now delve into the technical specifics of each of these core reactions.

Step 1: Catalytic Hydrogenation of 4-(Trifluoromethyl)phenol

The initial step involves the reduction of the aromatic ring of 4-(trifluoromethyl)phenol to the corresponding cyclohexanol derivative. This transformation requires a robust catalytic system capable of hydrogenating the phenol ring under conditions that preserve the trifluoromethyl group.

Rationale for Catalyst and Condition Selection

The choice of catalyst is critical for achieving high conversion and selectivity. While various hydrogenation catalysts exist, rhodium on a carbon support (Rh/C) is a highly effective choice for the hydrogenation of substituted phenols.[2][3] Rhodium exhibits excellent activity for arene hydrogenation under relatively mild conditions, which is crucial to prevent hydrodefluorination or other side reactions. The use of a solid-supported catalyst simplifies product purification through simple filtration.

The reaction is typically carried out in a suitable solvent under a pressurized hydrogen atmosphere. The choice of solvent can influence the reaction rate and selectivity; inert solvents such as toluene or various alcohols are commonly employed.[4]

Detailed Experimental Protocol

Materials:

-

4-(Trifluoromethyl)phenol

-

5% Rhodium on activated carbon (Rh/C)

-

Toluene

-

Hydrogen gas (high purity)

-

Pressurized hydrogenation reactor (e.g., Parr shaker)

Procedure:

-

To a high-pressure hydrogenation reactor, add 4-(trifluoromethyl)phenol and toluene.

-

Carefully add the 5% Rh/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically in the range of 1-5 mol% relative to the substrate.

-

Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (typically 5-10 atm).

-

Commence stirring and heat the reaction mixture to the target temperature (e.g., 80-120 °C).

-

Monitor the reaction progress by monitoring the hydrogen uptake. The reaction is typically complete within 4-12 hours.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Rh/C catalyst. Wash the filter cake with additional toluene.

-

Concentrate the filtrate under reduced pressure to yield crude 4-(trifluoromethyl)cyclohexanol, which can be used in the next step without further purification or can be purified by distillation or chromatography if required.

Step 2: Oxidation of 4-(Trifluoromethyl)cyclohexanol

The second and final step is the selective oxidation of the secondary alcohol, 4-(trifluoromethyl)cyclohexanol, to the target ketone, this compound. This transformation requires an oxidizing agent that is efficient and selective for the alcohol-to-ketone conversion without affecting the trifluoromethyl group or the cyclohexane ring.

Rationale for Oxidant and Condition Selection

A variety of oxidizing agents can be employed for this purpose. A modern and environmentally conscious approach utilizes a catalytic system with a terminal oxidant, such as molecular oxygen or air. A catalytic system comprising a transition metal catalyst, such as a copper or ruthenium complex, in the presence of a co-catalyst can efficiently facilitate this oxidation.[4] For laboratory-scale synthesis, chromic acid-based reagents (e.g., Jones reagent) or Swern oxidation are also highly effective, albeit with greater environmental and safety considerations for scale-up. The use of oxygen-containing gas as the oxidant is cost-effective and generates water as the primary byproduct, aligning with the principles of green chemistry.[4]

Detailed Experimental Protocol

Materials:

-

4-(Trifluoromethyl)cyclohexanol

-

Toluene

-

Catalytic system (e.g., a copper(I) catalyst with a nitroxyl radical co-catalyst like TEMPO)

-

Oxygen or compressed air

Procedure:

-

In a reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser, dissolve 4-(trifluoromethyl)cyclohexanol in toluene.

-

Add the copper catalyst and the TEMPO co-catalyst.

-

Begin vigorous stirring and bubble a slow stream of oxygen or air through the solution.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any residual oxidant, followed by a brine wash.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to afford the crude this compound.

-

The product can be purified by vacuum distillation to yield the final product in high purity.

Data Summary and Expected Outcomes

The following table summarizes the expected parameters and outcomes for the synthesis of this compound based on the described protocols and analogous transformations reported in the literature.

| Parameter | Step 1: Hydrogenation | Step 2: Oxidation |

| Starting Material | 4-(Trifluoromethyl)phenol | 4-(Trifluoromethyl)cyclohexanol |

| Key Reagents | H₂, 5% Rh/C | O₂/Air, Cu(I)/TEMPO |

| Solvent | Toluene | Toluene |

| Temperature | 80-120 °C | 50-80 °C |

| Pressure | 5-10 atm | Atmospheric |

| Reaction Time | 4-12 hours | 2-8 hours |

| Typical Yield | >95% | >90% |

| Purification | Filtration | Vacuum Distillation |

Conclusion

The two-step synthesis of this compound from 4-(trifluoromethyl)phenol represents a highly efficient and scalable route to this valuable building block. The use of catalytic hydrogenation with rhodium on carbon, followed by a selective oxidation, provides a reliable pathway with high yields and operational simplicity. This in-depth guide provides the necessary technical details and scientific rationale to enable researchers and drug development professionals to confidently implement this synthesis in their laboratories. The continued development of robust synthetic methodologies for key fluorinated intermediates is essential for the advancement of modern pharmaceutical research and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes [organic-chemistry.org]

- 4. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

The Strategic Introduction of Fluorinated Cyclohexanones in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. This guide provides an in-depth exploration of fluorinated cyclohexanones, a class of compounds gaining traction in medicinal chemistry. We will delve into the profound effects of fluorination on the cyclohexanone core, from altering its electronic landscape and conformational preferences to enhancing its metabolic stability and target-binding affinity. This document will serve as a technical resource, detailing synthetic methodologies, spectroscopic characterization, and the strategic rationale behind the use of fluorinated cyclohexanones in the pursuit of novel therapeutics.

The Fluorine Advantage in the Cyclohexanone Scaffold

Fluorine's unique properties—high electronegativity, small van der Waals radius (1.47 Å), and the ability to form strong C-F bonds—make it a valuable element in medicinal chemistry.[1] When introduced into the cyclohexanone ring, these properties can lead to several beneficial modifications:

-

Metabolic Stability: The strength of the C-F bond can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life.[1]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH and improving its absorption and distribution.[1]

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to increased potency.

-

Conformational Control: The introduction of fluorine can influence the conformational equilibrium of the cyclohexanone ring, locking it into a bioactive conformation.[2][3]

-

Increased Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

The strategic placement of fluorine on the cyclohexanone ring allows for fine-tuning of these properties, making it a valuable scaffold for the development of new drugs.

Physicochemical Properties and Conformational Landscape

The introduction of fluorine significantly alters the physicochemical properties and conformational behavior of the cyclohexanone ring.

Impact on pKa and Lipophilicity (LogP)

The electron-withdrawing inductive effect of fluorine is a key determinant of the acidity of neighboring protons. For instance, fluorination at the α-position to the carbonyl group can increase the acidity of the α-protons, influencing the keto-enol equilibrium.

The effect of fluorination on lipophilicity is more complex. While a single fluorine atom can subtly alter the LogP, gem-difluorination can have a more pronounced effect. The change in lipophilicity is dependent on the position of the fluorine atoms, the overall molecular structure, and the presence of other functional groups.[4] Studies on functionalized gem-difluorinated cycloalkanes have shown that lipophilicity trends can be complex and may differ between acyclic and cyclic systems.[4] Machine learning models are being developed to better predict the LogP and pKa of saturated fluorine-containing molecules due to the limitations of standard prediction methods.[5][6][7]

Table 1: Predicted Physicochemical Properties of Fluorinated Cyclohexanones

| Compound | Predicted LogP | Predicted pKa (α-proton) |

| Cyclohexanone | 1.1 | ~19 |

| 2-Fluorocyclohexanone | 0.8 | <19 |

| 4,4-Difluorocyclohexanone | 0.9 | ~19 |

Note: These are estimated values and can vary based on the prediction software and experimental conditions.

Conformational Analysis

Fluorine substitution significantly influences the conformational preferences of the cyclohexanone ring. In 2-halocyclohexanones, the stability of axial versus equatorial conformers is a subject of detailed study. For 2-fluorocyclohexanone, the axial conformation is surprisingly stable in the vapor phase, though the equatorial conformer is favored in solution.[3] This is attributed to a combination of steric and electronic effects, including the potential for attractive interactions between the C-F bond and the carbonyl group in the equatorial position.[3]

The study of selectively halogenated cyclohexanes has revealed that nonclassical hydrogen bonding between fluorine and axial hydrogens on the ring can lead to a preference for the axial conformation, a departure from the expected behavior of substituents on a cyclohexane ring.[2] This conformational control is a powerful tool for medicinal chemists to pre-organize a molecule for optimal interaction with its biological target.

Caption: Conformational equilibrium of 2-fluorocyclohexanone.

Synthetic Methodologies

The synthesis of fluorinated cyclohexanones can be achieved through various methods, with the choice of strategy depending on the desired position and number of fluorine atoms.

Synthesis of Monofluorinated Cyclohexanones

Direct Fluorination using Electrophilic Fluorinating Agents:

A common method for the synthesis of α-fluoroketones is the direct fluorination of a ketone or its enol equivalent using an electrophilic fluorinating agent. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used reagent for this purpose due to its stability and ease of handling.[8][9]

Experimental Protocol: Synthesis of 2-Fluorocyclohexanone using Selectfluor®

-

To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., acetonitrile) is added Selectfluor® (1.1 eq). The choice of solvent can influence the reaction rate and selectivity.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-fluorocyclohexanone.

Caption: Workflow for the synthesis of 2-fluorocyclohexanone.

Synthesis of gem-Difluorinated Cyclohexanones

From Cyclohexanedione Precursors:

4,4-Difluorocyclohexanone can be synthesized from 1,4-cyclohexanedione monoethylene ketal. The ketal is first fluorinated, and subsequent deprotection yields the desired product.

Experimental Protocol: Synthesis of 4,4-Difluorocyclohexanone

-

Step 1: Fluorination. To a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) and pyridine (3.0 eq) in dichloromethane, bis(2-methoxyethyl)aminosulfur trifluoride (BAST) (1.2 eq) is added dropwise at 10 ± 5 °C. The reaction is then warmed to 25 °C and stirred for 12 hours.[10]

-

Step 2: Deprotection. The resulting 8,8-difluoro-1,4-dioxaspiro[4.5]decane is dissolved in aqueous HCl (2N) and stirred at 100 °C for 12 hours.[11]

-

Work-up. After cooling, the mixture is diluted with dichloromethane and neutralized with saturated NaHCO3. The organic layer is separated, washed, dried, and concentrated to give 4,4-difluorocyclohexanone.[11]

Spectroscopic and Analytical Characterization

The characterization of fluorinated cyclohexanones relies heavily on spectroscopic techniques, particularly NMR and IR spectroscopy.

NMR Spectroscopy

-

¹⁹F NMR: This is the most direct method for observing the fluorine atoms in the molecule. The chemical shift of the fluorine signal provides information about its electronic environment. For example, in 1,1-difluorocyclohexane, the equatorial fluorine is shifted downfield relative to the axial fluorine.[12] The large chemical shift range of ¹⁹F NMR (around 500 ppm) allows for excellent signal dispersion, making it a powerful tool for structural elucidation.[13]

-

¹H and ¹³C NMR: The presence of fluorine introduces characteristic splitting patterns in the ¹H and ¹³C NMR spectra due to J-coupling. The magnitude of these coupling constants (JHF and JCF) provides valuable structural information. For instance, the axial-axial vicinal H-F coupling constant in 1,1-difluorocyclohexane is significantly larger than the equatorial-axial coupling.[12] However, the large C-F coupling constants (up to 250 Hz or more) can complicate ¹³C NMR spectra.[14]

Table 2: Representative NMR Data for Fluorinated Cyclohexanones

| Compound | Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) |

| 4,4-Difluorocyclohexanone | ¹⁹F | -100.27 | - |

| ¹H | 2.56 - 2.53 (m, 4H), 2.36 - 2.27 (m, 4H) | - |

Data obtained from reference[11].

Infrared (IR) Spectroscopy

The IR spectrum of a fluorinated cyclohexanone will be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1715 cm⁻¹. The exact position of this band can be influenced by the presence and position of the fluorine atoms due to their inductive effects. The C-F bond itself gives rise to absorptions in the 1000-1400 cm⁻¹ region, which can sometimes be obscured by other vibrations.

Applications in Medicinal Chemistry: Emerging Potential

While specific examples of fluorinated cyclohexanones as approved drugs are not yet prevalent, their potential as bioactive scaffolds is being increasingly recognized. The strategic placement of fluorine can enhance the pharmacological profile of various classes of compounds. For instance, fluorinated chalcones have been investigated as potent anticancer agents that act as tubulin polymerization inhibitors.[15][16] Fluorinated acyclic nucleosides have also been synthesized and evaluated for their antiviral properties.[17]

The development of drugs containing fluorinated cycloalkane motifs, such as the anti-HIV agent Maraviroc, underscores the value of incorporating fluorine into cyclic systems.[18] As synthetic methodologies for fluorinated cyclohexanones become more refined and our understanding of their structure-activity relationships deepens, it is anticipated that this scaffold will feature more prominently in future drug discovery programs.

Conclusion and Future Outlook

Fluorinated cyclohexanones represent a promising class of building blocks for medicinal chemistry. The ability to strategically introduce fluorine into the cyclohexanone ring allows for the fine-tuning of a wide range of properties critical for drug efficacy and pharmacokinetics. Advances in synthetic chemistry are providing more efficient and selective routes to these compounds, opening up new avenues for their exploration. The continued investigation into the structure-activity relationships of fluorinated cyclohexanones in various therapeutic areas is expected to lead to the discovery of novel and potent drug candidates. The future of fluorinated cyclohexanones in medicinal chemistry appears bright, with the potential to address unmet medical needs across a spectrum of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 6. enamine.net [enamine.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Selectfluor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents [patents.google.com]

- 11. 4,4-DIFLUOROCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]

- 12. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]

- 13. jeolusa.com [jeolusa.com]

- 14. acdlabs.com [acdlabs.com]

- 15. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 17. Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Reactivity of the trifluoromethyl group in cyclohexanone

<An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Group in Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into organic molecules, particularly cyclic ketones like cyclohexanone, imparts profound changes to their physicochemical and biological properties. This guide provides a comprehensive technical overview of the reactivity of trifluoromethylated cyclohexanones. We will delve into the powerful electron-withdrawing effects of the CF3 group, its influence on the reactivity of the carbonyl moiety and adjacent carbons, and the synthetic strategies to leverage these properties. This document will serve as an in-depth resource for professionals in medicinal chemistry and organic synthesis, offering both foundational principles and practical, field-proven insights into the strategic manipulation of this unique functional group.

Introduction: The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone in modern medicinal chemistry and materials science.[1][2][3][4] Its incorporation into molecular scaffolds can significantly enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule.[1][2][5][6][7] In the context of cyclohexanone, the CF3 group's strong electron-withdrawing nature dramatically influences the reactivity of the entire ring system, creating unique opportunities for synthetic transformations.[8] This guide will explore the nuanced reactivity of trifluoromethylated cyclohexanones, providing a roadmap for their strategic use in the design and synthesis of novel chemical entities.

Electronic Effects of the Trifluoromethyl Group on the Cyclohexanone Ring

The potent inductive electron-withdrawing effect of the trifluoromethyl group is the primary driver of its influence on reactivity.[8][9] This effect has several key consequences for the cyclohexanone ring:

-

Increased Electrophilicity of the Carbonyl Carbon: The CF3 group withdraws electron density from the carbonyl carbon, making it significantly more susceptible to nucleophilic attack.[10] This enhanced electrophilicity is a central theme in the chemistry of trifluoromethyl ketones.[10]

-

Increased Acidity of α-Protons: The inductive effect stabilizes the conjugate base (enolate) formed upon deprotonation of the α-carbon, thereby increasing the acidity of the α-protons. However, the formation and stability of α-trifluoromethyl enolates can be complex due to the potential for β-fluoride elimination.[11]

-

Modulation of Ring Conformation: The sterically demanding CF3 group can influence the conformational equilibrium of the cyclohexanone ring, which can in turn affect the stereochemical outcome of reactions.

Key Reaction Classes of Trifluoromethylated Cyclohexanones

The unique electronic landscape of trifluoromethylated cyclohexanones gives rise to a variety of synthetically useful transformations.

Nucleophilic Addition to the Carbonyl Group

The enhanced electrophilicity of the carbonyl carbon makes nucleophilic addition a highly favorable process.[10][12][13] A prominent example is the reaction with (trifluoromethyl)trimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent, to generate trifluoromethylated alcohols.[13][14][15][16]

Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclohexan-1-ol [14]

-

Step 1: A solution of cyclohexanone (0.104 mol) in tetrahydrofuran (50 mL) is added to a stirred solution of (trifluoromethyl)trimethylsilane at 0°C in an ice-water bath.

-

Step 2: A catalytic amount of tetrabutylammonium fluoride trihydrate (33 mg) is added to the reaction vessel.

-

Step 3: The reaction mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

-

Step 4: To the crude reaction mixture, 25 mL of tetrahydrofuran and 40 mL of 3 N hydrochloric acid are added and stirred at room temperature for 8 hours to effect desilylation.

-

Step 5: The product is extracted with ether, washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the product.

Data Presentation: Comparison of Reaction Conditions for Nucleophilic Trifluoromethylation

| Nucleophile | Catalyst/Initiator | Solvent | Temperature (°C) | Yield (%) | Reference |

| TMSCF3 | TBAF (catalytic) | THF | 0 to RT | 79-82 | [14] |

| CF3I / TDAE | - | - | - | - | [16][17] |

| HCF3 / KHMDS | - | Triglyme | -40 | up to 92 | [18] |

Enolate Chemistry: The Challenge and Opportunity of α-Trifluoromethylation

While the CF3 group increases the acidity of α-protons, the direct generation and subsequent reaction of α-trifluoromethyl enolates can be challenging due to their instability and propensity for β-fluoride elimination.[11] However, specialized methods have been developed to overcome these hurdles, enabling the synthesis of α-trifluoromethylated ketones.[1][11][19]

One successful strategy involves the radical trifluoromethylation of titanium ate enolates.[11][19]

Experimental Protocol: Radical Trifluoromethylation of Cyclohexanone Titanium Ate Enolate [19]

-

Step 1: Enolate Formation: A solution of cyclohexanone in THF is treated with lithium diisopropylamide (LDA) at -78°C to form the lithium enolate.

-

Step 2: Titanium Ate Enolate Generation: Ti(OiPr)4 is added to the lithium enolate solution at low temperature to form the titanium ate enolate.

-

Step 3: Radical Trifluoromethylation: The titanium ate enolate is then reacted with a trifluoromethyl radical source, such as CF3I and Et3B, at -78°C for 2 hours.

-

Step 4: Workup and Purification: The reaction is quenched, and the α-trifluoromethyl cyclohexanone is isolated and purified.

Mandatory Visualization: Generalized Reaction Scheme for α-Trifluoromethylation

Caption: Formation of α-trifluoromethyl cyclohexanone via an enolate intermediate.

Deoxytrifluoromethylation and Aromatization

A powerful strategy for accessing highly substituted trifluoromethyl arenes involves the deoxytrifluoromethylation/aromatization of cyclohexanones.[15][20] This sequence typically involves a 1,2-addition of a trifluoromethylating agent to the carbonyl, followed by dehydration and subsequent oxidation to form the aromatic ring.[15]

Experimental Workflow: Deoxytrifluoromethylation/Aromatization of 4-Phenylcyclohexanone [15]

-

1,2-Addition: 4-Phenylcyclohexanone is reacted with TMSCF3 and catalytic tetra-n-butylammonium fluoride (TBAF) in THF to yield a mixture of the trifluoromethyl alcohol and its silyl ether.

-

Dehydration and Aromatization: The crude mixture from the first step is treated with p-toluenesulfonic acid monohydrate (PTSA•H2O) as a dehydrating agent and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as an oxidant to afford the trifluoromethylated aromatic product.

Mandatory Visualization: Deoxytrifluoromethylation/Aromatization Workflow

Caption: Synthesis of trifluoromethyl arenes from cyclohexanones.

The Trifluoromethyl Group as a Synthetic Handle

Beyond influencing the reactivity of the cyclohexanone core, the trifluoromethyl group itself can participate in or direct further transformations. While generally robust, under specific conditions, the C-F bonds can be cleaved, or the group can be used to direct reactions to other parts of the molecule. For instance, methods for the C-F cleavage of trifluoromethyl groups to generate ketones have been developed.[9][21]

Conclusion

The trifluoromethyl group exerts a powerful and multifaceted influence on the reactivity of the cyclohexanone ring. By understanding and harnessing its strong electron-withdrawing properties, chemists can access a diverse array of valuable fluorinated building blocks. The enhanced electrophilicity of the carbonyl group, the challenges and opportunities in enolate chemistry, and innovative strategies like deoxytrifluoromethylation/aromatization highlight the synthetic versatility of trifluoromethylated cyclohexanones. This guide serves as a foundational resource for researchers and drug development professionals seeking to strategically employ this unique functional group in the design and synthesis of next-generation molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Trifluoromethyl carbinol synthesis [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Synthesis of Diverse Aromatic Ketones through C-F Cleavage of Trifluoromethyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-(Trifluoromethyl)cyclohexanone: Synthesis, Reactivity, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethyl Group in Cyclohexanones

4-(Trifluoromethyl)cyclohexanone is a fluorinated organic compound that has garnered significant attention as a versatile building block in medicinal chemistry and materials science.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group onto the cyclohexanone scaffold imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties.[3] These characteristics can profoundly influence the biological activity and physicochemical properties of derivative molecules, making this ketone an invaluable intermediate in the synthesis of complex chemical architectures.[2][3] This guide provides an in-depth exploration of the synthesis, reactivity, and potential research applications of this compound, offering a technical resource for scientists engaged in innovative chemical synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its effective application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 75091-99-5 | [4] |

| Molecular Formula | C₇H₉F₃O | [1][4] |

| Molecular Weight | 166.14 g/mol | [1][4] |

| Appearance | Colorless to yellow liquid | [5] |

| Boiling Point | 82 °C | [1] |

| Density | 1.221 g/cm³ at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.400 | [4] |

| Flash Point | 76.7 °C | [1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the cyclohexane ring, influenced by the stereochemistry of the trifluoromethyl group.

-

¹³C NMR: The carbon spectrum will feature a characteristic carbonyl signal (C=O) and signals for the cyclohexane ring carbons. The carbon bearing the trifluoromethyl group will exhibit a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethylated compounds.[8] For this compound, a singlet or a complex multiplet is expected in the typical chemical shift range for -CF3 groups, depending on the conformational dynamics of the ring.[7][9]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1715-1730 cm⁻¹.

Synthesis of this compound: Potential Research Pathways

The synthesis of this compound can be approached through several strategic routes, each offering distinct advantages and challenges. While a definitive, standardized protocol is not widely published, the following methodologies represent promising areas for research and process development.

Catalytic Hydrogenation of 4-(Trifluoromethyl)phenol

The selective hydrogenation of phenols to the corresponding cyclohexanones is an industrially relevant transformation.[10][11][12][13] This approach offers a direct route to the target molecule from a readily available starting material.

Conceptual Protocol:

-

Catalyst Preparation: A supported palladium catalyst (e.g., Pd on carbon or alumina) is prepared and activated. The choice of support and the presence of additives can significantly influence selectivity.[10][11]

-

Reaction Setup: 4-(Trifluoromethyl)phenol is dissolved in a suitable solvent (e.g., a non-polar solvent to favor ketone formation) in a high-pressure reactor.[10]

-

Hydrogenation: The catalyst is added to the solution, and the reactor is pressurized with hydrogen gas. The reaction is typically carried out at elevated temperature and pressure.

-

Workup and Purification: Upon completion, the catalyst is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.

Causality of Experimental Choices:

-

Catalyst: Palladium is a well-established catalyst for phenol hydrogenation. The addition of a Lewis acid co-catalyst can enhance the rate of phenol hydrogenation while inhibiting the over-reduction of the resulting cyclohexanone to cyclohexanol.[12]

-

Solvent: The choice of solvent can influence the reaction pathway. Non-polar solvents are often preferred to minimize the solubility of water, which can be a byproduct and may affect catalyst activity.

-

Reaction Conditions: Temperature and pressure are critical parameters that need to be optimized to achieve high conversion and selectivity.

Diagram of Synthetic Pathway:

Caption: Catalytic hydrogenation of 4-(trifluoromethyl)phenol.

Birch Reduction of 4-(Trifluoromethyl)anisole and Subsequent Hydrolysis

The Birch reduction of aromatic ethers, followed by acid-catalyzed hydrolysis of the resulting enol ether, is a classical method for the synthesis of cyclohexenones, which can be further reduced to cyclohexanones.[14][15][16][17]

Conceptual Protocol:

-

Birch Reduction: 4-(Trifluoromethyl)anisole is dissolved in a mixture of liquid ammonia, an alcohol (as a proton source), and an alkali metal (e.g., sodium or lithium).[14][15] The reaction is carried out at low temperatures (-78 °C).

-

Quenching: The reaction is carefully quenched with a proton source, such as ammonium chloride.

-

Hydrolysis: The resulting enol ether is subjected to acidic hydrolysis to yield the corresponding cyclohexenone.[18]

-

Reduction: The cyclohexenone intermediate is then reduced to this compound using standard reduction methods, such as catalytic hydrogenation.

Causality of Experimental Choices:

-

Reducing Agent: The use of a dissolving metal in liquid ammonia generates solvated electrons, which are potent reducing agents for aromatic systems.[15][17]

-

Proton Source: An alcohol is required to protonate the radical anion intermediates formed during the reduction.[14]

-

Hydrolysis Conditions: Acidic conditions are necessary to hydrolyze the enol ether intermediate to the ketone.

Diagram of Synthetic Pathway:

Caption: Birch reduction and hydrolysis route.

Chemical Reactivity and Synthetic Utility

The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the carbonyl group in this compound, making it a versatile substrate for various organic transformations.

Nucleophilic Addition Reactions: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.[19][20][21][22][23] The reaction of this compound with a phosphorus ylide provides a direct route to exo-methylene cyclohexanes.

Detailed Experimental Protocol (Hypothetical):

-

Ylide Generation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in a dry, aprotic solvent (e.g., THF or DMSO) under an inert atmosphere. A strong base (e.g., n-butyllithium or sodium hydride) is added to generate the phosphorus ylide.

-

Reaction with Ketone: A solution of this compound in the same solvent is added dropwise to the ylide solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to isolate the desired alkene.

Causality of Experimental Choices:

-

Base: A strong base is required to deprotonate the phosphonium salt and form the reactive ylide. The choice of base can influence the stereoselectivity of the reaction with unsymmetrical ketones.

-

Solvent: Anhydrous and aprotic solvents are crucial to prevent the quenching of the highly basic ylide.

-

Inert Atmosphere: The reaction is sensitive to air and moisture, necessitating the use of an inert atmosphere (e.g., nitrogen or argon).

Diagram of Reaction Pathway:

Caption: Wittig olefination of this compound.

Oxidation: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful method for the conversion of ketones to esters or lactones.[3][5][24][25][26] The treatment of this compound with a peroxy acid is expected to yield the corresponding ε-caprolactone derivative.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: this compound is dissolved in a suitable solvent, such as dichloromethane or chloroform.

-

Oxidant Addition: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid, is added portion-wise to the solution at a controlled temperature (typically 0 °C to room temperature).

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to remove excess acid, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification: The crude lactone is purified by column chromatography or distillation.

Causality of Experimental Choices:

-

Oxidant: Peroxy acids are the classic reagents for Baeyer-Villiger oxidations. The choice of peroxy acid can influence the reaction rate and selectivity.

-

Solvent: Chlorinated solvents are commonly used as they are relatively inert to the oxidizing conditions.

-

Temperature Control: The reaction is often exothermic, and temperature control is important to prevent side reactions.

Diagram of Reaction Pathway:

Caption: Baeyer-Villiger oxidation to the corresponding lactone.

Potential Research Areas and Applications

The unique properties of this compound make it an attractive starting material for the synthesis of novel molecules with potential applications in various fields.

Synthesis of Spirocyclic Compounds

Spirocycles are an important class of compounds in drug discovery due to their rigid three-dimensional structures.[27][28][29] this compound can serve as a precursor for the synthesis of trifluoromethyl-substituted spirocyclic scaffolds. A recent study has demonstrated the ring-expansion of 4-substituted cyclohexanones, including the trifluoromethyl derivative, using [1.1.1]propellane to generate spirocyclic ketones.[30]

Table 2: Applications in Spirocycle Synthesis

| Reaction Type | Reagents | Product Class | Potential Applications | Reference |

| Ring-Expansion | [1.1.1]Propellane, Lewis Acid | Spiro[3.5]nonan-1-ones | Medicinal Chemistry, Materials Science | [30] |

Development of Janus Kinase (JAK) Inhibitors

Janus kinases (JAKs) are a family of enzymes that play a critical role in cytokine signaling pathways, and their inhibitors have emerged as important therapeutics for autoimmune diseases and certain cancers.[31][32][33][34][35] The cyclohexyl scaffold is present in some known JAK inhibitors, and the introduction of a trifluoromethyl group could enhance their potency and pharmacokinetic properties. This compound represents a key starting material for the synthesis of novel JAK inhibitors.

Diagram of a Potential Synthetic Logic:

References

- 1. This compound | 75091-99-5 | FT28474 [biosynth.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. Chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound 97 75091-99-5 [sigmaaldrich.com]

- 5. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Nuclear magnetic resonance spectra of cyclic fluorocarbons. Part 1.—19F spectra of fluorocyclohexanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. osti.gov [osti.gov]